molecular formula C10H16 B14365679 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 92121-69-2

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene

Cat. No.: B14365679
CAS No.: 92121-69-2
M. Wt: 136.23 g/mol
InChI Key: FYBAUMRSWNNCQM-UHFFFAOYSA-N
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Description

1,4,4-Trimethylbicyclo[320]hept-2-ene is an organic compound with the molecular formula C10H16 It is a bicyclic hydrocarbon that features a unique structure with three methyl groups attached to a bicycloheptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between isoprene and a suitable dienophile under controlled conditions can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to optimize yield and purity. Catalysts such as Lewis acids can be employed to facilitate the Diels-Alder reaction, and subsequent purification steps like distillation or recrystallization are used to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,4,4-trimethylbicyclo[3.2.0]hept-2-en-6-one, while reduction can produce various saturated hydrocarbons.

Scientific Research Applications

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:

    4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Another bicyclic compound with a different ring system and functional groups.

Uniqueness

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene is unique due to its specific arrangement of methyl groups and the bicycloheptene framework. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Properties

CAS No.

92121-69-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,4,4-trimethylbicyclo[3.2.0]hept-2-ene

InChI

InChI=1S/C10H16/c1-9(2)6-7-10(3)5-4-8(9)10/h6-8H,4-5H2,1-3H3

InChI Key

FYBAUMRSWNNCQM-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2(C1CC2)C)C

Origin of Product

United States

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